molecular formula C9H8O2S8 B14261082 4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one CAS No. 139650-41-2

4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one

Cat. No.: B14261082
CAS No.: 139650-41-2
M. Wt: 404.7 g/mol
InChI Key: FTEZHFLAVISTMH-UHFFFAOYSA-N
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Description

4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one is a complex organic compound characterized by multiple sulfur atoms and dithiol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of cyano groups in triazine derivatives with methylsulfanyl groups under solvent-free conditions . The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include steps such as purification through crystallization or chromatography to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The methylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound’s multiple sulfur atoms and dithiol groups allow it to form strong bonds with metal ions and other reactive sites in biological molecules . This interaction can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one is unique due to its multiple dithiol groups and the presence of both oxo and methylsulfanyl functionalities

Properties

CAS No.

139650-41-2

Molecular Formula

C9H8O2S8

Molecular Weight

404.7 g/mol

IUPAC Name

4-methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one

InChI

InChI=1S/C9H8O2S8/c1-12-4-6(18-8(10)16-4)14-3-15-7-5(13-2)17-9(11)19-7/h3H2,1-2H3

InChI Key

FTEZHFLAVISTMH-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(SC(=O)S1)SCSC2=C(SC(=O)S2)SC

Origin of Product

United States

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